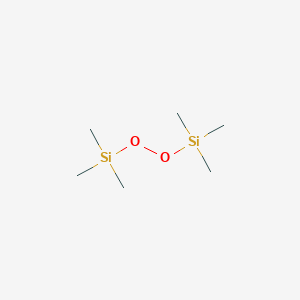
Bis(trimethylsilyl)peroxide
Übersicht
Beschreibung
Bis(trimethylsilyl)peroxide, also known as BTSP, is an organosilicon compound with the formula ((CH3)3SiO)2 . It is a colorless liquid that is soluble in organic solvents as long as they lack acidic groups . The compound represents an aprotic analogue of hydrogen peroxide and is used for certain sensitive organic oxidations .
Synthesis Analysis
BTSP is prepared by treating trimethylsilyl chloride with the Hydrogen peroxide-urea complex . It can be synthesized via reactions of carbonyl compounds, ketals, and enol ethers with hydrogen peroxide and hydroperoxides .Molecular Structure Analysis
The molecular structure of BTSP is characterized by two trimethylsilyl groups attached to a peroxide group .Chemical Reactions Analysis
BTSP is an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions . Catalytic amounts of a proton source (H2O, MeOH) are needed to promote hydrolysis . Upon treatment with organolithium compounds, it affords the silyl ether .Physical And Chemical Properties Analysis
BTSP has a molar mass of 178.378 g·mol−1 . It is a colorless oil with a density of 0.829 g/cm3 . Its boiling point is 35 °C at 35 torr .Wissenschaftliche Forschungsanwendungen
Baeyer–Villiger Oxidation of Ketones
Bis(trimethylsilyl)peroxide is used in the Baeyer–Villiger oxidation of ketones . This process involves the oxidation of ketones to esters by using bis(trimethylsilyl)peroxide as the oxidant . This method has been reported to increase product yields .
Lactone Synthesis
A new method for lactone synthesis with bis(trimethylsilyl)peroxide as the oxidant has been reported . This method gives lactones in high yields with the possibility of ionic liquid recycling .
Solvent and Catalyst in Ionic Liquids
Bis(trimethylsilyl)peroxide can be used as both the solvent and catalyst in ionic liquids . This eliminates the need for a separate Baeyer–Villiger reaction catalyst .
Organic Oxidations
Bis(trimethylsilyl)peroxide is used for certain sensitive organic oxidations . It represents an aprotic analogue of hydrogen peroxide, making it suitable for these types of reactions .
Treatment with Organolithium Compounds
Upon treatment with organolithium compounds, bis(trimethylsilyl)peroxide affords the silyl ether . This makes it useful in the synthesis of silyl ethers .
Applications in Organic Synthesis
Bis(trimethylsilyl)peroxide is used in combination with trimethylsilyl halides in organic synthesis . This combination has been reported to be effective in various organic synthesis applications .
Wirkmechanismus
Target of Action
Bis(trimethylsilyl)peroxide (BTSP) is an organosilicon compound . It primarily targets organic compounds, particularly those that undergo oxidation reactions . It serves as an aprotic analogue of hydrogen peroxide, making it suitable for certain sensitive organic oxidations .
Mode of Action
BTSP interacts with its targets by serving as an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions . This interaction leads to the oxidation of the target compounds . Catalytic amounts of a proton source (H2O, MeOH) are needed to promote hydrolysis .
Biochemical Pathways
The primary biochemical pathway affected by BTSP is the oxidation pathway . BTSP can react with organolithium compounds to afford the silyl ether . It is also used in the Baeyer-Villiger oxidation of ketones .
Pharmacokinetics
It’s known that btsp is a colorless liquid that is soluble in organic solvents as long as they lack acidic groups . This suggests that its bioavailability could be influenced by the nature of the solvent used.
Result of Action
The result of BTSP’s action is the oxidation of the target compounds . This can lead to the formation of new compounds, such as silyl ethers when treated with organolithium compounds . In the Baeyer-Villiger oxidation, it can lead to the formation of lactones .
Action Environment
The action of BTSP can be influenced by environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, it is typically used under anhydrous conditions . Additionally, BTSP is sensitive to heat and can decompose to release oxygen . Therefore, the reaction conditions, including temperature and the presence of moisture, can significantly influence the action, efficacy, and stability of BTSP.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl(trimethylsilylperoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMYYBBHOILIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434842 | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)peroxide | |
CAS RN |
5796-98-5 | |
| Record name | Trimethylsilyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



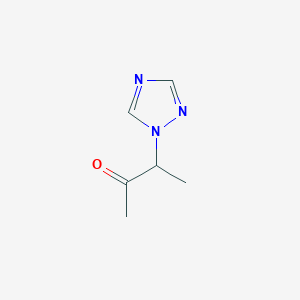

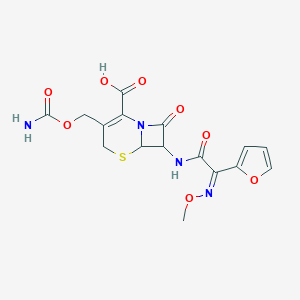



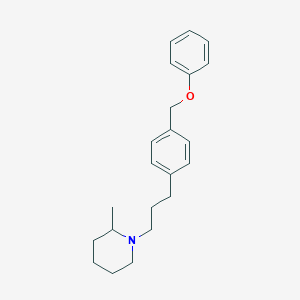
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
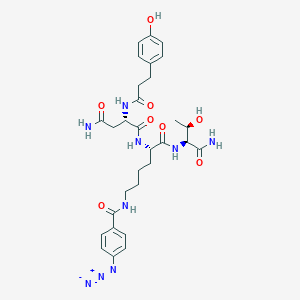
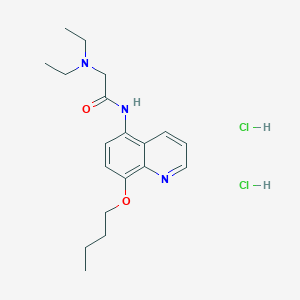
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)